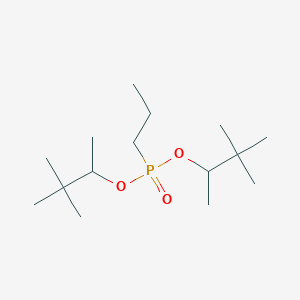![molecular formula C10H13F3O6S B12561415 Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1) CAS No. 189876-54-8](/img/structure/B12561415.png)
Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1) is a compound that combines the properties of methanesulfonic acid and a trifluoromethoxy-substituted phenoxyethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol typically involves the reaction of methanesulfonic acid with 2-[4-(trifluoromethoxy)phenoxy]ethanol. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation or crystallization, is essential to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
Methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyethanols.
科学研究应用
Methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxyethanol moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methanesulfonic acid–2-[4-(methoxy)phenoxy]ethan-1-ol
- Methanesulfonic acid–2-[4-(ethoxy)phenoxy]ethan-1-ol
- Methanesulfonic acid–2-[4-(fluoro)phenoxy]ethan-1-ol
Uniqueness
Methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs.
属性
CAS 编号 |
189876-54-8 |
|---|---|
分子式 |
C10H13F3O6S |
分子量 |
318.27 g/mol |
IUPAC 名称 |
methanesulfonic acid;2-[4-(trifluoromethoxy)phenoxy]ethanol |
InChI |
InChI=1S/C9H9F3O3.CH4O3S/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13;1-5(2,3)4/h1-4,13H,5-6H2;1H3,(H,2,3,4) |
InChI 键 |
SCFUUVSUBGIYQO-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1OCCO)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B12561348.png)
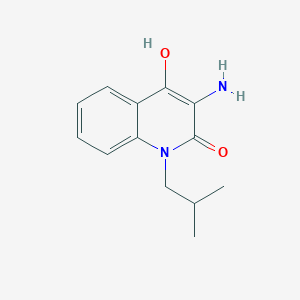
![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
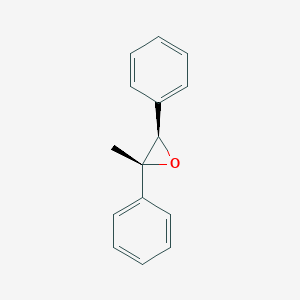
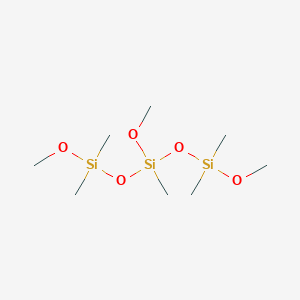
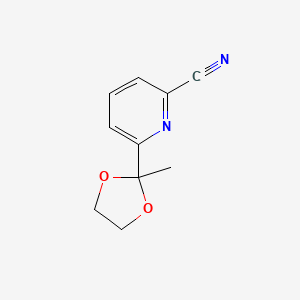
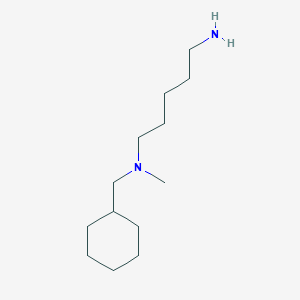
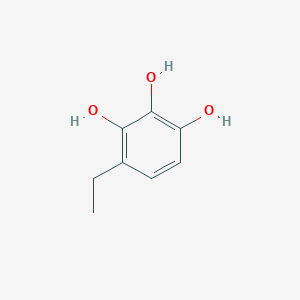
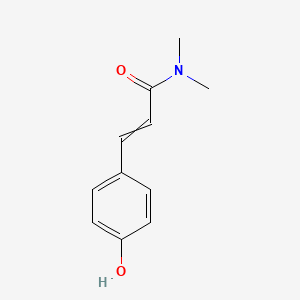
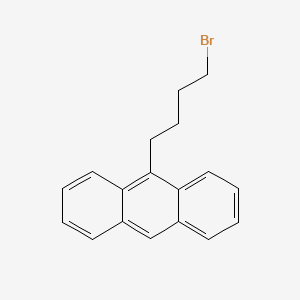
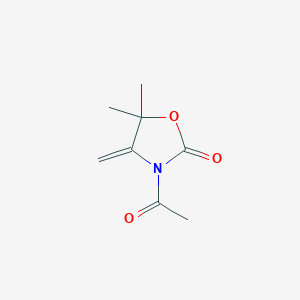
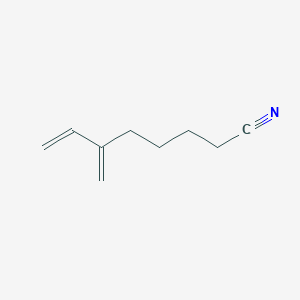
![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
